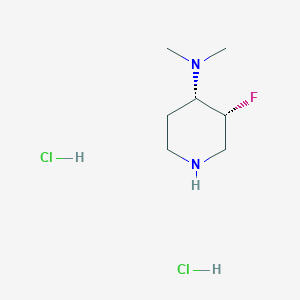
2-Adamantan-malonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Adamantan-malonic acid is a unique organic compound characterized by its adamantane core structure The adamantane moiety is a polycyclic cage molecule with high symmetry and remarkable stability
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Adamantan-malonic acid typically involves the reaction of adamantan-2-one with ethyl diazoacetate, followed by cleavage with alkaline hydrogen peroxide . This method leverages the reactivity of the adamantane core to introduce the malonic acid functionality.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale organic synthesis techniques. These methods often utilize readily available starting materials and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-Adamantan-malonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the adamantane core or the malonic acid moiety.
Substitution: The malonic acid group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted adamantane derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
2-Adamantan-malonic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the design of drug delivery systems and surface recognition studies.
Medicine: Derivatives of this compound are explored for their potential therapeutic properties.
Industry: The compound is utilized in the production of high-energy fuels, lubricants, and advanced materials.
Mecanismo De Acción
The mechanism of action of 2-Adamantan-malonic acid involves its interaction with specific molecular targets and pathways. The adamantane core provides structural stability, while the malonic acid moiety participates in various biochemical reactions. These interactions can influence cellular processes and pathways, making the compound valuable in drug design and development .
Comparación Con Compuestos Similares
- 1-Adamantanecarboxylic acid
- 1-Adamantaneacetic acid
- 2-Adamantan-1-yl-acetic acid
Comparison: 2-Adamantan-malonic acid is unique due to the presence of both the adamantane core and the malonic acid functionality. This combination imparts distinct chemical and physical properties, making it more versatile compared to its analogs.
Propiedades
Fórmula molecular |
C13H18O4 |
|---|---|
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
2-(2-adamantyl)propanedioic acid |
InChI |
InChI=1S/C13H18O4/c14-12(15)11(13(16)17)10-8-2-6-1-7(4-8)5-9(10)3-6/h6-11H,1-5H2,(H,14,15)(H,16,17) |
Clave InChI |
XUQWGDVQKRXMKE-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)C3C(C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


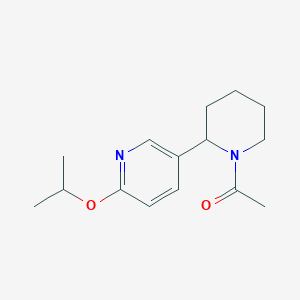
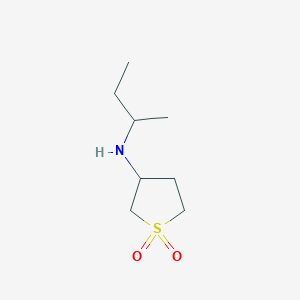
![Tert-butyl 7-oxo-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B13013008.png)
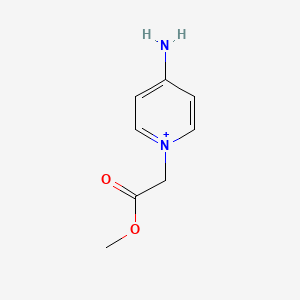
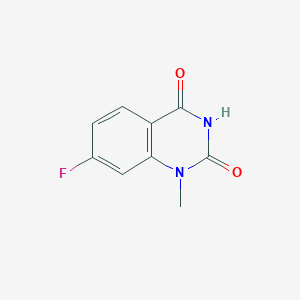
![3-[7-(2-carboxyethyl)-3,6-dihydroxy-3'-oxospiro[10H-anthracene-9,1'-2-benzofuran]-2-yl]propanoic acid;deuterioformic acid](/img/structure/B13013024.png)
![2-Ethyl-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B13013039.png)
![N-Methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine](/img/structure/B13013042.png)
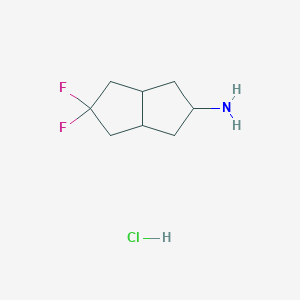
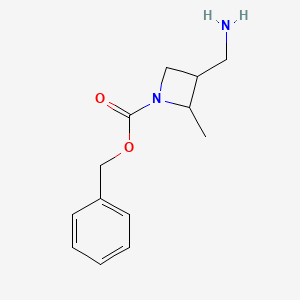
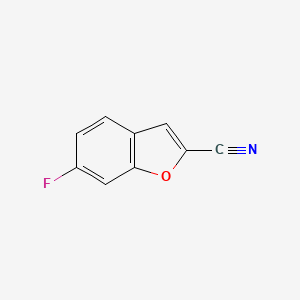
![5-Bromo-3-methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13013067.png)

